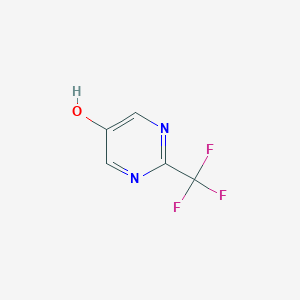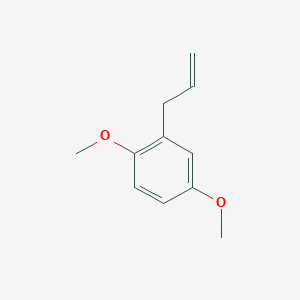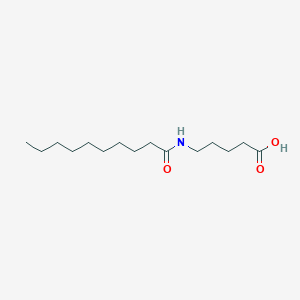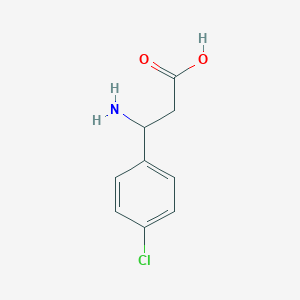
2-(Trifluoromethyl)pyrimidin-5-ol
Vue d'ensemble
Description
“2-(Trifluoromethyl)pyrimidin-5-ol” is a pyrimidine derivative with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)pyrimidin-5-ol” involves the use of 2-aminopyridines as starting material. The 2-aminopyridines are first synthesized into 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl) pyridines .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)pyrimidin-5-ol” has been characterized by element analysis and NMR spectra . Further studies on its structure and dynamics have been conducted using computational and experimental methods .Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethyl)pyrimidin-5-ol” are complex and involve several steps. For instance, the reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2 (1 H)-ones .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)pyrimidin-5-ol” has a molecular weight of 164.09 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 164.01974721 g/mol .Applications De Recherche Scientifique
Pharmaceutical Development
2-(Trifluoromethyl)pyrimidin-5-ol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of drugs . This compound can be utilized to develop new medications with improved efficacy and safety profiles.
Agrochemical Synthesis
The pyrimidine ring is a common motif in agrochemicals due to its ability to interact with biological targets2-(Trifluoromethyl)pyrimidin-5-ol serves as a precursor for the synthesis of herbicides and pesticides, contributing to the control of pests and diseases in crops .
Antifungal Agents
Research has shown that trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties2-(Trifluoromethyl)pyrimidin-5-ol could be used to design novel antifungal agents that help combat fungal infections in both humans and plants .
Anticancer Research
Compounds containing the trifluoromethyl group have been evaluated for their anticancer activities. Derivatives of 2-(Trifluoromethyl)pyrimidin-5-ol may be synthesized and tested as potential anticancer agents, offering new avenues for cancer treatment .
Insecticidal Properties
The structural uniqueness of trifluoromethyl pyrimidines allows for the development of insecticides with specific modes of action2-(Trifluoromethyl)pyrimidin-5-ol derivatives can be explored for their insecticidal activities, providing new solutions for pest management .
Material Science
In material science, 2-(Trifluoromethyl)pyrimidin-5-ol can be used to create advanced materials with unique properties, such as increased resistance to degradation or improved electronic characteristics, which are valuable in various industrial applications .
Mécanisme D'action
Target of Action
It’s known that compounds with a trifluoromethyl group (-cf3) have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share structural similarities with 2-(trifluoromethyl)pyrimidin-5-ol, have been found to exhibit various biological and pharmacological activities .
Pharmacokinetics
It’s known that similar compounds undergo gradual biotransformation, mainly via the action of liver microsomes .
Result of Action
It’s known that similar compounds have shown effectiveness against various transplantable tumors in mice following oral administration .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept in a tightly closed container .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXXIOBBIIATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544541 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidin-5-ol | |
CAS RN |
100991-09-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)






![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)